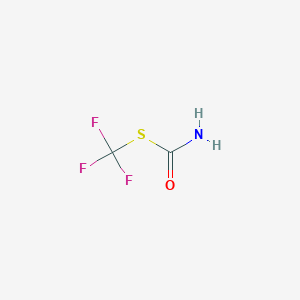

S-(Trifluoromethyl) carbamothioate

Description

Structure

3D Structure

Properties

CAS No. |

67756-33-6 |

|---|---|

Molecular Formula |

C2H2F3NOS |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

S-(trifluoromethyl) carbamothioate |

InChI |

InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7) |

InChI Key |

KESRCLLLAASGCB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for S Trifluoromethyl Carbamothioate and Its Analogues

Direct Trifluoromethylthiolation Strategies for Carbamothioate Formation

Direct trifluoromethylthiolation involves the reaction of a trifluoromethylthiolating agent with a pre-formed or in situ-generated carbamate-related precursor. The nature of the trifluoromethylthiolating agent dictates whether the pathway is nucleophilic, electrophilic, or radical-based. researchgate.netresearchgate.net

In a nucleophilic approach, a trifluoromethylthiolate anion (SCF3⁻) source is reacted with a suitable electrophilic carbamoyl (B1232498) species, such as a carbamoyl chloride or a related derivative. The generation of the highly reactive SCF3⁻ nucleophile is a central challenge, often requiring potent reagents.

Key nucleophilic trifluoromethylthiolating reagents include metallic salts like silver(I) trifluoromethanethiolate (AgSCF3) and quaternary ammonium (B1175870) salts such as tetramethylammonium (B1211777) trifluoromethanethiolate (Me4NSCF3). researchgate.net The general strategy involves the S-alkylation of the trifluoromethanethiolate anion with a carbamoyl halide.

While direct examples for carbamothioate synthesis are not extensively documented, the principle is well-established in the synthesis of related chiral amines and amino esters. For instance, the regio- and stereoselective ring-opening of cyclic sulfamidates with a trifluoromethanethiolate anion has been reported as a direct method to introduce the SCF3 motif and form an S-N bond, which is analogous to the S-C(O)N linkage in carbamothioates. researchgate.net This suggests the viability of using carbamoyl chlorides as electrophiles in similar reactions. Another approach involves the use of (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3) in combination with elemental sulfur to generate a nucleophilic trifluoromethylthiolating reagent in situ. nih.gov

Table 1: Examples of Nucleophilic Trifluoromethylthiolation Reactions on Related Substrates

| Nucleophilic Reagent Source | Electrophilic Substrate | Product Type | Reference |

|---|---|---|---|

| AgSCF₃ | Cyclic Sulfamidates | β- and γ-SCF₃ Amines | researchgate.net |

| CF₃SiMe₃ / S₈ | Aryl Boronic Acids | Aryl-SCF₃ | nih.gov |

This table illustrates the principle of nucleophilic trifluoromethylthiolation on substrates analogous to carbamoyl precursors.

Electrophilic trifluoromethylthiolation is a more common and often more practical approach, utilizing shelf-stable reagents that formally act as a source of "SCF3⁺". beilstein-journals.org These reagents react with nucleophiles, such as in situ-generated carbamothioate or dithiocarbamate (B8719985) anions.

A variety of powerful electrophilic trifluoromethylthiolating reagents have been developed. These include hypervalent iodine compounds like the Togni reagent, and sulfur-based electrophiles such as N-(trifluoromethylthio)saccharin, Umemoto reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts), and N-(trifluoromethylthio)dibenzenesulfonimide. nih.govnih.govnih.govorgsyn.org

A notable application of this strategy is the synthesis of S-trifluoromethyl dithiocarbamates, which are close analogues of carbamothioates. In a one-pot procedure, a secondary amine reacts with carbon disulfide to form a dithiocarbamate salt, which then acts as the nucleophile, attacking an electrophilic reagent like Togni's reagent to yield the final product. nih.gov Similarly, the decarboxylative trifluoromethylthiolation of lithium pyridylacetates has been achieved using N-(trifluoromethylthio)benzenesulfonimide, demonstrating the ability to install an SCF3 group by reacting a carbanion nucleophile with an electrophilic source. nih.gov The high reactivity of reagents like N-trifluoromethylthiosaccharin with a wide range of nucleophiles, including amines and thiols, suggests their potential utility for the direct synthesis of S-(trifluoromethyl) carbamothioates from the corresponding thio- or aminocarbamate precursors. orgsyn.org

Radical-based methods offer a complementary approach for forming C-SCF3 bonds under mild conditions. researchgate.netrsc.org These protocols typically involve the generation of the trifluoromethylthio radical (•SCF3), which is then trapped by a suitable substrate. researchgate.net

Common precursors for generating the •SCF3 radical include AgSCF3, which can undergo oxidation, or trifluoromethanesulfonyl chloride. researchgate.net The resulting radical can participate in cascade reactions, such as the trifluoromethylthiolation/cyclization of alkenes and alkynes to build complex cyclic structures containing the SCF3 group. researchgate.net For instance, a method involving the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides uses AgSCF3 as the trifluoromethylthiolating reagent. researchgate.net The mechanism involves an amidyl radical-initiated cyclization followed by trifluoromethylthiolation. researchgate.net

While direct radical-mediated synthesis of S-(trifluoromethyl) carbamothioates is not widely reported, the established principles of radical chemistry suggest its feasibility. A hypothetical pathway could involve the generation of a carbamoyl radical from a suitable precursor, which would then couple with the •SCF3 radical. Given the advances in photoredox catalysis, visible-light-mediated generation of the •SCF3 radical from stable precursors presents a promising avenue for future development in this area. nih.gov

Multi-Component Reaction Approaches for S-(Trifluoromethyl) carbamothioate Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates structural features from each starting material. nih.govresearchgate.net This approach offers significant advantages in terms of step economy, operational simplicity, and the rapid generation of molecular complexity.

A prime example of an MCR strategy is the one-pot, three-component synthesis of S-trifluoromethyl dithiocarbamates. nih.gov This reaction integrates a secondary amine, carbon disulfide (as the carbonyl source precursor), and an electrophilic trifluoromethylthiolating reagent. nih.gov

The reaction proceeds by first forming a dithiocarbamate salt from the reaction between the secondary amine and carbon disulfide. This in situ-generated nucleophile then reacts with an electrophilic "SCF3⁺" source, such as Togni's reagent, to afford the target S-trifluoromethyl dithiocarbamate in moderate to good yields. nih.gov Optimization studies have shown that conducting the reaction at low temperatures (−78 °C) in a solvent like THF provides the best results. nih.gov The structure of the resulting products has been confirmed by comprehensive spectroscopic analysis, with characteristic signals in ¹³C NMR (180–185 ppm for the dithiocarbamate moiety) and ¹⁹F NMR (around -40 ppm for the CF3 group). nih.gov

Table 2: Three-Component Synthesis of S-Trifluoromethyl Dithiocarbamates

| Amine | Carbonyl Source | Trifluoromethylthiolating Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | CS₂ | Togni's Reagent | 75 | nih.gov |

| Pyrrolidine | CS₂ | Togni's Reagent | 80 | nih.gov |

| Diethylamine | CS₂ | Togni's Reagent | 65 | nih.gov |

| Morpholine | CS₂ | Togni's Reagent | 72 | nih.gov |

Data adapted from a one-pot synthesis procedure. nih.gov

While the aforementioned MCR proceeds efficiently without a catalyst, the introduction of catalysis could further enhance the reaction's scope, efficiency, and selectivity. nih.gov Catalytic MCRs are a cornerstone of modern organic synthesis, enabling complex transformations under mild conditions. rsc.org

In the context of trifluoromethylthiolation, copper catalysis has been employed in various transformations. cas.cn For example, copper-catalyzed MCRs have been developed for synthesizing complex trifluoromethylated amino esters. nih.gov Dirhodium(II) salts are also known to efficiently catalyze three-component reactions involving diazo compounds to generate complex heterocyclic structures. nih.gov

Applying these principles to the synthesis of S-(trifluoromethyl) carbamothioates could involve a transition-metal catalyst (e.g., based on Cu, Pd, or Rh) to facilitate one of the key bond-forming steps. A catalyst could potentially:

Activate a less reactive carbonyl source than carbon disulfide, such as carbon monoxide or a chloroformate.

Enable the use of a broader range of amines or trifluoromethylthiolating agents.

The development of such catalytic variants remains an active area of research with the potential to significantly streamline access to this important class of compounds.

Transition Metal-Catalyzed Coupling Reactions for S-CF3 Bond Formation

The formation of the S-CF3 bond is a critical step in the synthesis of S-(trifluoromethyl) carbamothioates. Transition metal catalysis offers powerful tools to achieve this transformation with high efficiency and functional group tolerance. These methods often involve the coupling of a sulfur-containing precursor with a suitable trifluoromethyl source.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to S-CF3 bond formation is an active area of research. These reactions typically involve the use of a transition metal catalyst, such as palladium or copper, to couple a sulfur-containing nucleophile with an electrophilic trifluoromethyl source, or vice versa.

Recent advancements have focused on the development of novel trifluoromethylthiolating reagents and catalytic systems to overcome the challenges associated with the reactivity and stability of the trifluoromethylthio group. While direct cross-coupling to form the this compound in one step is less common, the principles are often applied to create key intermediates which can then be converted to the target compound. For instance, the coupling of thiols with trifluoromethylating agents is a well-established method to generate trifluoromethyl thioethers, which can be precursors to more complex structures.

Copper-catalyzed or mediated cross-coupling reactions have shown particular promise. For example, the use of CuCF3 or CuSCF3 complexes can facilitate the trifluoromethylthiolation of various substrates. ias.ac.in These complexes can be generated in situ from reagents like (trifluoromethyl)trimethylsilane (TMSCF3) and a sulfur source, or from pre-formed copper-CF3 reagents. ias.ac.innih.gov The general mechanism often involves oxidative addition of a substrate to the copper center, followed by reductive elimination to form the desired C-S or S-S bond.

Aryl and heteroaryl iodides have been shown to undergo copper-mediated reductive trifluoromethylthiolation, highlighting the utility of this approach for creating S-CF3 bonds on aromatic systems. cas.cn While not directly forming a carbamothioate, these methods establish the crucial S-CF3 linkage which can then be elaborated.

Table 1: Examples of Transition Metal-Catalyzed S-Trifluoromethylthiolation Reactions

| Substrate | CF3 Source | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acid | AgSCF3 | - | Aryl-SCF3 | Satisfactory | researchgate.net |

| Thiophenol | Trifluoromethyl Phenyl Sulfone | Visible Light | Aryl-SCF3 | Good to Excellent | cas.cn |

| Aryl Halide | (phen)CuCF3 | - | Aryl-CF3 | 59-88 | ias.ac.in |

| Propargyl Acetate | S-(trifluoromethyl)diphenylsulfonium triflate | Copper | Trifluoromethyl allene | Moderate to Excellent | cas.cn |

Oxidative coupling reactions provide an alternative and powerful strategy for the formation of S-CF3 bonds. These reactions typically involve the use of a nucleophilic trifluoromethyl source, such as TMSCF3, in the presence of an oxidant and a sulfur-containing substrate. nih.gov This approach is conceptually different from traditional cross-coupling as it involves the oxidation of the nucleophilic partners to generate the reactive species that then couple.

One notable example is the oxidative trifluoromethylthiolation of various nucleophiles. nih.gov For instance, the reaction of terminal alkynes or aryl boronic acids with TMSCF3 and elemental sulfur in the presence of an oxidant can lead to the formation of the corresponding trifluoromethyl thioethers. nih.gov This method offers a direct route to the S-CF3 moiety and is compatible with a range of functional groups.

The mechanism of these oxidative couplings often involves the in situ generation of a trifluoromethylthiolating reagent. The oxidant facilitates the formation of a reactive sulfur species and a trifluoromethyl radical or anion, which then combine to form the S-CF3 bond. These reactions provide a complementary approach to traditional methods and have expanded the toolbox for synthesizing trifluoromethylthiolated compounds. nih.gov

Derivatization of Pre-existing Carbamothioates

An alternative synthetic approach involves the modification of a pre-formed carbamothioate or thiocarbamate scaffold. This strategy can be particularly useful when the carbamothioate core is readily available or when late-stage functionalization is desired.

This method involves the direct introduction of a trifluoromethylthio group onto a pre-existing thiocarbamate. Thiocarbamates, which possess a sulfur atom, can be suitable substrates for electrophilic trifluoromethylthiolating reagents. Reagents such as N-trifluoromethylthiosaccharin have been developed for this purpose and are known to react with a variety of nucleophiles, including thiols. orgsyn.org

The reaction of a thiocarbamate with a potent electrophilic trifluoromethylthiolating agent could potentially lead to the formation of the this compound. The success of this approach would depend on the nucleophilicity of the sulfur atom in the thiocarbamate and the reactivity of the trifluoromethylthiolating reagent.

A one-pot, three-component reaction has been described for the synthesis of S-trifluoromethyl dithiocarbamates, which are structurally related to S-(trifluoromethyl) carbamothioates. nih.gov This reaction involves an amine, carbon disulfide, and an electrophilic trifluoromethylating reagent like Togni's reagent. nih.gov This suggests that a similar multicomponent approach could potentially be adapted for the synthesis of S-(trifluoromethyl) carbamothioates.

Functional group interconversions represent a versatile strategy for the synthesis of complex molecules from simpler, readily available starting materials. In the context of S-(trifluoromethyl) carbamothioates, this could involve the transformation of a related functional group into the desired carbamothioate moiety.

For instance, a dithiocarbamate could be a potential precursor. The conversion of a dithiocarbamate to a carbamothioate would require the selective replacement of one sulfur atom with an oxygen atom. While this is a challenging transformation, specific reagents and conditions could potentially achieve this.

Another possibility involves the conversion of other sulfur-containing functional groups. For example, a compound containing a thiocyanate (B1210189) or a thioester group could be transformed into a carbamothioate through a series of well-established organic reactions. The key would be to have the S-CF3 bond already in place or to introduce it at a suitable stage of the synthesis. The principles of functional group interconversion are well-documented in organic chemistry and can be applied to design synthetic routes to complex target molecules. ub.eduvanderbilt.edu

Mechanistic Investigations of S Trifluoromethyl Carbamothioate Reactions

Elucidation of S-CF3 Bond Formation Mechanisms

The primary function of S-(Trifluoromethyl) carbamothioate in many synthetic applications is to act as a trifluoromethylthiolating agent, transferring the SCF3 moiety to a substrate. This transfer can occur through several distinct mechanistic pathways, including radical, polar, and metal-catalyzed processes.

Radical Chain Mechanisms

Radical chain reactions offer a powerful method for forming C-S bonds. In this context, this compound can serve as a precursor to the trifluoromethylthio radical (•SCF3). The mechanism typically involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a bond within an initiator molecule, often triggered by heat or light, to produce radicals. These radicals then react with this compound to generate the key •SCF3 radical. Alternatively, direct photolysis or interaction with a single-electron transfer (SET) reagent can cleave the S-C bond of the carbamothioate to initiate the process. nih.gov

Propagation: The propagation phase consists of a series of steps that form the product and regenerate the radical species, allowing the chain reaction to continue. youtube.com For instance, the •SCF3 radical can add to an alkene or alkyne. This addition creates a new carbon-centered radical, which can then abstract an atom (e.g., a hydrogen atom from a donor molecule) or react with another molecule of this compound to propagate the chain. nih.govnsf.gov

Termination: The chain reaction concludes when two radical species combine, effectively quenching the process.

The generation of trifluoromethyl radicals from related sulfonyl reagents like sodium trifluoromethanesulfinate (CF3SO2Na) under oxidative conditions is well-documented and proceeds through a similar radical pathway. beilstein-journals.org Radical inhibition experiments in related systems provide strong evidence for these mechanisms. nsf.gov

Polar Mechanisms Involving Concerted or Stepwise Processes

Polar mechanisms involve the heterolytic cleavage of the S-CF3 bond, where this compound acts as either an electrophilic ("SCF3+") or nucleophilic ("SCF3-") source.

As an electrophilic trifluoromethylthiolating agent , the carbamothioate can react with various nucleophiles. The reactivity is driven by the polarization of the S-C bond and the stability of the resulting leaving group. The reaction with a generic nucleophile (Nu-) can be depicted as a stepwise process involving the formation of an intermediate or a concerted displacement. Kinetic studies on well-known electrophilic reagents like Umemoto's and Togni's reagents have established their electrophilicity parameters, providing a framework for predicting reactivity. researchgate.netuni-muenchen.de In the case of this compound, the reaction likely proceeds via attack of the nucleophile on the sulfur atom, displacing the carbamate (B1207046) anion.

Conversely, under specific conditions, particularly with the aid of certain reagents, the carbamothioate could potentially generate a nucleophilic trifluoromethylthiolate anion (CF3S-). For example, reagents like S-Trifluoromethyl trifluoromethanesulfonothioate have been shown to generate two equivalents of a CF3S anion species when combined with reagents like copper or a TDAE/Ph3P system. researchgate.netnih.gov A similar transformation could be envisioned for the carbamothioate, expanding its versatility.

Ligand Exchange and Reductive Elimination Pathways in Metal-Catalyzed Reactions

Transition-metal catalysis provides a mild and efficient route for forming S-CF3 bonds. The general catalytic cycle for a cross-coupling reaction involving this compound and an organic halide (R-X) typically involves the following key steps:

Oxidative Addition: A low-valent metal complex, often palladium or copper-based, undergoes oxidative addition with the organic halide (R-X) to form a higher-valent organometallic intermediate.

Ligand Exchange (Transmetalation): this compound (or a derivative formed in situ) coordinates to the metal center and undergoes ligand exchange, transferring the SCF3 group to the metal and displacing another ligand. ccspublishing.org.cnresearchgate.netnih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups (R and SCF3) on the metal center couple and are eliminated from the coordination sphere, forming the desired trifluoromethylthiolated product (R-SCF3) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. umb.eduyoutube.comprinceton.edu

This pathway is particularly valuable for the synthesis of aryl trifluoromethyl sulfides. Buchwald and coworkers reported a palladium-catalyzed trifluoromethylthiolation of aryl bromides using AgSCF3, which proceeds through a similar Pd(0)/Pd(II) catalytic cycle. ccspublishing.org.cn The choice of ligands on the metal catalyst is critical for facilitating the reductive elimination step and preventing undesirable side reactions.

| Mechanism | Key Intermediates | Typical Conditions | Substrate Scope Example |

|---|---|---|---|

| Radical Chain | •SCF3 radical, Carbon-centered radicals | UV irradiation, Radical initiator (e.g., AIBN), SET reagents | Alkenes, Alkynes |

| Polar (Electrophilic) | Transient "SCF3+" species or direct attack | Presence of a strong nucleophile | Enolates, Phenols, Thiols |

| Metal-Catalyzed | Metal-SCF3 complexes (e.g., L_nPd(R)(SCF3)) | Pd, Cu, or Ni catalyst, Base, Ligands | Aryl halides, Boronic acids |

Detailed Analysis of Reactions Involving the Carbamothioate Linkage

Beyond its role as a trifluoromethylthiolating agent, the carbamothioate functional group itself possesses distinct reactivity, primarily centered at the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Pathways at the Carbonyl Center

The carbonyl group of this compound is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. This is a characteristic reaction of carboxylic acid derivatives. youtube.comkhanacademy.org The generally accepted mechanism is a two-step addition-elimination process: masterorganicchemistry.comyoutube.comlibretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair on the oxygen atom reforms the C=O pi bond, and in the process, a leaving group is expelled. In this case, the leaving group is the trifluoromethylthiolate anion (CF3S-), which is stabilized by the strong electron-withdrawing nature of the trifluoromethyl group.

| Nucleophile (Nu-H) | Predicted Product | Byproduct |

|---|---|---|

| Water (H2O) | Carbamic acid (unstable, decomposes) | Trifluoromethanethiol (B74822) (HSCF3) |

| Alcohol (R'-OH) | Carbamate | Trifluoromethanethiol (HSCF3) |

| Amine (R'-NH2) | Urea derivative | Trifluoromethanethiol (HSCF3) |

| Thiol (R'-SH) | Dithiocarbamate (B8719985) | Trifluoromethanethiol (HSCF3) |

Stereoelectronic Effects Influencing Reaction Selectivity

Stereoelectronic effects, which describe the influence of orbital overlap and electronic distribution on the geometry and reactivity of molecules, play a significant role in the reactions of this compound. youtube.com

Electrophilicity of the Carbonyl Carbon: The trifluoromethyl group (CF3) is one of the most powerful electron-withdrawing groups in organic chemistry. This property significantly influences the electronic nature of the entire molecule. The CF3 group pulls electron density away from the sulfur atom, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to analogous carbamothioates without such a strongly withdrawing group.

Leaving Group Ability: The stability of the leaving group is a critical factor in nucleophilic acyl substitution. The trifluoromethylthiolate anion (CF3S-) is a relatively stable anion because the negative charge is stabilized by the potent inductive effect of the three fluorine atoms. This makes it a good leaving group, facilitating the second step of the addition-elimination mechanism and driving the reaction forward.

Conformational Preferences: The interaction between the lone pairs on the nitrogen and sulfur atoms with the π* orbital of the carbonyl group influences the molecule's preferred conformation. These orbital interactions affect the ground-state energy and the energy of the transition states for various reactions, thereby influencing reaction rates and selectivity. For instance, proper orbital alignment is necessary for the efficient donation of electron density from an attacking nucleophile into the C=O π* orbital. youtube.com

Conformational Dynamics and Energy Barriers within the Carbamothioate Moiety

The conformational dynamics of the carbamothioate group are primarily governed by the restricted rotation around the carbon-nitrogen (C–N) bond. This restricted rotation arises from the partial double bond character of the C–N bond, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon gives rise to distinct conformational isomers, often referred to as rotamers, which can be experimentally observed and energetically quantified.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchange processes, such as the rotation around the C–N bond in carbamothioates. By analyzing the temperature-dependent changes in the NMR lineshape, particularly the coalescence of signals from the different conformers, the free energy of activation (ΔG‡) for rotation can be determined.

While no specific DNMR studies on this compound have been reported, data from related thiocarbamates and carbamates provide valuable benchmarks. For instance, studies on N,N-dimethylcarbamates have shown that the barrier to rotation is influenced by the nature of the substituents and the solvent. colostate.edu In the case of S-methyl N,N-dimethylthiocarbamate, a close structural analog to the target molecule (differing by the substitution of a methyl for a trifluoromethyl group on the sulfur atom), the rotational barrier has been experimentally determined. colostate.edu The presence of the sulfur atom in thiocarbamates, as opposed to the oxygen in carbamates, is known to influence the electronic properties and thus the rotational barrier.

The strongly electron-withdrawing trifluoromethyl (CF3) group attached to the sulfur atom in this compound is expected to have a significant impact on the rotational barrier. This group would decrease the electron density on the sulfur atom, which in turn could influence the delocalization of the nitrogen lone pair and the partial double bond character of the C–N bond. Computational studies on related fluorinated compounds suggest that perfluoroalkyl groups can influence rotational barriers. For O-perfluoroalkyl thiocarbamates, the free energies of activation for rotation around the N-CS bond were found to be in the range of 14–17 kcal/mol. arxiv.org

Table 1: Representative Rotational Energy Barriers for Carbamates and Thiocarbamates Determined by Dynamic NMR

| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) |

| N,N-dimethylcarbamate | Various | ~15-20 |

| S-methyl N,N-dimethylthiocarbamate | CCl4 | 14.0 ± 1.1 |

| O-perfluoroalkyl thiocarbamates | Not specified | 14-17 |

This table presents generalized or specific values from literature to illustrate the typical range of rotational barriers. The exact value for this compound is not available and would require dedicated experimental or computational study.

The interconversion between the conformational isomers (e.g., E and Z isomers arising from rotation around the C-N bond) of this compound proceeds through a transition state where the p-orbital overlap between the nitrogen and the carbonyl group is minimized. This transition state is typically planar, with the nitrogen lone pair orbital being orthogonal to the π-system of the carbonyl group.

The pathway for this interconversion can be visualized as a rotation around the C–N bond. The energy profile along this rotational coordinate shows two minima corresponding to the stable conformers and a maximum corresponding to the rotational transition state. The relative energies of the conformers determine their equilibrium populations, while the height of the energy barrier dictates the rate of interconversion. For many carbamates and thiocarbamates, the conformers are close in energy, leading to observable populations of both isomers at room temperature. The specific substitution pattern on the nitrogen and the nature of the thioester group will influence the relative stability of the conformers. Computational studies on related systems can provide detailed insights into the geometries and relative energies of these conformers and the transition state connecting them.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the reactivity of this compound requires an analysis of the transition states involved in its reactions. Transition state theory posits that the rate of a chemical reaction is determined by the properties of the transition state, which is the highest energy point along the reaction coordinate.

For reactions such as hydrolysis or aminolysis, the reaction at the carbonyl carbon of the carbamothioate is of primary interest. A plausible mechanism for the hydrolysis of an S-alkyl thiocarbamate would involve the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate would then collapse, with the expulsion of the trifluoromethylthiolate (SCF3-) leaving group.

Transition State Analysis: A detailed transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), would involve locating the transition state structure for the rate-determining step of the reaction. For the hydrolysis of this compound, this would likely be the formation of the tetrahedral intermediate or its breakdown. The geometry, energy, and vibrational frequencies of the transition state would be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction. The strong electron-withdrawing nature of the trifluoromethyl group would make the trifluoromethylthiolate a relatively good leaving group, potentially influencing the energy of the transition state for its departure.

Reaction Coordinate Mapping: A reaction coordinate map provides a more complete picture of the reaction pathway, illustrating the energy of the system as a function of one or more geometric parameters that change during the reaction. For the hydrolysis of this compound, a simple reaction coordinate could be the distance between the nucleophilic oxygen of the water molecule and the carbonyl carbon. A more complex map could involve multiple coordinates, such as bond formation and bond-breaking distances.

These maps are generated through computational "scans" where the energy of the system is calculated at various points along the chosen reaction coordinate(s). The resulting energy profile reveals the reactants, products, any intermediates, and the transition states that connect them. While specific reaction coordinate maps for this compound are not available, the general principles of reaction coordinate mapping can be applied to conceptualize its reactivity. hw.ac.uk For instance, in the Newman-Kwart rearrangement of O-aryl thiocarbamates, a related reaction involving a thiocarbamate moiety, the reaction proceeds through a four-membered cyclic transition state. nih.govarkat-usa.org This highlights that the specific reaction and its mechanism will dictate the nature of the transition state and the corresponding reaction coordinate.

Reactivity and Chemical Transformations of S Trifluoromethyl Carbamothioate

Transformations at the Sulfur Center

The sulfur atom in S-(Trifluoromethyl) carbamothioate is a key site for chemical modification, particularly through oxidation. Its reactivity towards reduction or electrophilic attack, however, is substantially limited.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom of trifluoromethyl thioethers can be readily oxidized to form the corresponding trifluoromethyl sulfoxides and, under more forcing conditions, trifluoromethyl sulfones. This transformation is a common strategy in the synthesis of biologically active compounds and chiral auxiliaries. researchgate.net The oxidation of the sulfur in this compound is expected to follow these established pathways.

The primary challenge in these reactions is achieving selectivity for the sulfoxide (B87167) without over-oxidation to the sulfone. mdpi.com Various oxidizing agents have been developed to control this outcome. For instance, reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic acid and hydrogen peroxide, have been shown to be effective for the selective oxidation of trifluoromethyl sulfides to sulfoxides with minimal formation of the sulfone byproduct. researchgate.net Other common oxidants include meta-chloroperoxybenzoic acid (mCPBA) and Oxone®, although temperature control is often crucial to prevent over-oxidation. researchgate.net The use of 30% hydrogen peroxide in trifluoroacetic acid (TFA) as a solvent and activator has also been reported as a highly selective method for generating aryl trifluoromethyl sulfoxides under metal-free conditions. mdpi.com

Table 1: Oxidizing Agents for Trifluoromethyl Sulfide Transformation

| Oxidizing Agent | Target Product | Key Characteristics | Reference |

|---|---|---|---|

| Trifluoroperacetic acid (TFPAA) | Sulfoxide | High yield and selectivity, minimizes over-oxidation. | researchgate.net |

| Hydrogen Peroxide (H₂O₂)/TFA | Sulfoxide | Metal-free, highly selective, TFA acts as an activator. | mdpi.com |

| m-CPBA | Sulfoxide/Sulfone | Common reagent, but can lead to over-oxidation if not controlled. | researchgate.net |

| Oxone® | Sulfoxide/Sulfone | Effective oxidant, though separation can be challenging. | researchgate.net |

| Tantalum Carbide (TaC)/H₂O₂ | Sulfoxide | Catalytic system providing high yields of sulfoxides. | nih.gov |

Reduction Pathways of the S-CF₃ Moiety

The S-CF₃ bond is exceptionally stable due to the high electronegativity of the fluorine atoms, making its reductive cleavage challenging under standard conditions. Simple reduction of the sulfur center is not a commonly reported transformation for S-(trifluoromethyl) thioethers.

However, related transformations involving the cleavage of the carbon-sulfur bond are known, primarily through "desulfurization-fluorination" reactions. These processes have been applied to similar structures, such as carbonofluoridothioates (RO-C(=S)F), to convert them into trifluoromethyl ethers (RO-CF₃). researchgate.netmdpi.com These reactions, often mediated by reagents like bromine trifluoride or a combination of an oxidant and a fluoride (B91410) source (e.g., TBAH₂F₃), involve a complex mechanism that replaces the sulfur-containing group with fluorine rather than hydrogen. researchgate.netmdpi.comresearchgate.net While not a direct reduction, this represents a pathway for the cleavage of the C-S bond adjacent to the trifluoromethyl group. Direct reductive desulfurization of the S-CF₃ moiety to a C-H bond in a carbamothioate context is not well-documented and would likely require harsh conditions or specialized reagents.

S-Alkylation and S-Acylation Reactions

The sulfur atom in this compound is not nucleophilic and therefore does not undergo S-alkylation or S-acylation reactions. The electron density on the sulfur atom is significantly diminished by the strong inductive effect of the adjacent trifluoromethyl group and the resonance effect of the carbonyl group. This electron-poor nature prevents the sulfur from attacking electrophiles, rendering it unreactive towards alkylating or acylating agents. Instead, nucleophilic attack occurs preferentially at the electrophilic carbonyl carbon.

Reactions of the Carbamothioate Carbonyl Group

The carbonyl group is the most reactive electrophilic site in the this compound molecule, making it susceptible to nucleophilic attack and reduction.

Nucleophilic Attack and Subsequent Eliminations

The carbonyl carbon of the carbamothioate is highly electrophilic and readily attacked by a wide range of nucleophiles. This reaction proceeds via the classic nucleophilic acyl substitution mechanism. A nucleophile adds to the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the most stable leaving group. In this case, the trifluoromethylthiolate anion (⁻SCF₃) is a viable leaving group, facilitating the substitution.

This reactivity allows for the conversion of this compound into various other carbonyl compounds. For example, reaction with:

Hydroxide or alkoxide ions would lead to the formation of a carbamic acid (which may be unstable) or a carbamate (B1207046) ester, respectively, with the release of trifluoromethanethiol (B74822) or its conjugate base.

Amines would result in the formation of ureas.

Carbanions or other carbon nucleophiles could lead to the formation of ketones.

The ability of the SCF₃ group to function as a leaving group is a key aspect of the reactivity of various electrophilic trifluoromethylthiolating reagents. nsf.govresearchgate.netnih.gov

Carbonyl Reduction and Functionalization

The carbamothioate carbonyl group can be reduced using standard reducing agents. The outcome of the reduction depends on the reagent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the thioester-like linkage completely. In this case, the reaction would likely cleave the C-S bond to produce an amine (from the carbamate portion) and trifluoromethanethiol.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards thioesters compared to aldehydes and ketones and might result in a slower or incomplete reduction. acs.org Catalytic hydrogenation offers another pathway for reduction, which has been successfully applied to various thioesters and thiocarbamates, typically yielding the corresponding alcohols and thiols, or amines in the case of thiocarbamates. d-nb.info For complete deoxygenation of the carbonyl to a methylene (B1212753) group (–CH₂–), more drastic methods like the Wolff-Kishner or Clemmensen reduction would be required, though the stability of the S-CF₃ group under these harsh conditions (basic for Wolff-Kishner, acidic for Clemmensen) would be a consideration. acs.org

Table 2: Potential Reduction Products of this compound

| Reducing Agent/Condition | Expected Major Products | Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine + Trifluoromethanethiol | Strong reduction leading to C-S bond cleavage. | acs.org |

| Sodium Borohydride (NaBH₄) | Slow or no reaction | Generally less effective for thioester reduction. | acs.org |

| Catalytic Hydrogenation (e.g., Ru-complex) | Amine + Trifluoromethanethiol | Cleavage of the thiocarbamate linkage. | d-nb.info |

| Wolff-Kishner Reduction (H₂NNH₂, base) | Methylene amine + Trifluoromethanethiol | Complete deoxygenation of the carbonyl; stability of S-CF₃ may be an issue. | acs.org |

Reactivity of the Nitrogen Moiety

Amine-Based Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the carbamothioate allows it to act as a nucleophile, enabling a variety of derivatization reactions. These reactions are analogous to those of other secondary amines and amides, although the electron-withdrawing nature of the adjacent carbonyl and S-trifluoromethyl groups can modulate its reactivity.

Common derivatization reactions at the nitrogen center include N-acylation and N-alkylation.

N-Acylation: The nitrogen can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of N-acyl-S-(trifluoromethyl) carbamothioates. The general scheme for this reaction is as follows:

R-COCl + H₂N-C(=O)S-CF₃ → R-CO-NH-C(=O)S-CF₃ + HCl

N-Alkylation: Alkylation of the nitrogen can be achieved using alkyl halides or other electrophilic alkylating agents. Similar to acylation, a base is typically required to scavenge the acid generated during the reaction.

R-X + H₂N-C(=O)S-CF₃ → R-NH-C(=O)S-CF₃ + HX (where X = Cl, Br, I)

The thermolysis of N-substituted S-alkyl carbamothioates is known to generate isocyanates. nih.gov By analogy, heating this compound, particularly with N-substituents, could potentially lead to the formation of a trifluoromethylthio-isocyanate, although this specific reaction has not been documented in the reviewed literature.

R-NH-C(=O)S-CF₃ (heat) → R-N=C=O + CF₃SH

The following table provides representative examples of amine-based derivatization reactions on analogous carbamate and thiocarbamate systems, illustrating the potential for similar transformations on this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Adamantan-1-yl isocyanate | Ethanol | N-(Adamantan-1-yl)ethyl carbamate | Nucleophilic addition | nih.gov |

| Adamantan-1-yl isocyanate | Aniline | 1-(Adamantan-1-yl)-3-phenylurea | Nucleophilic addition | nih.gov |

| S-Ethyl (adamantan-1-yl)carbamothioate | Benzylamine | 1-(Adamantan-1-yl)-3-benzylurea | Thermolysis/Nucleophilic addition | nih.gov |

Influence of Nitrogen Substituents on Overall Reactivity

Electronic Effects: Electron-donating groups (EDGs) attached to the nitrogen increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, rendering it less reactive. The strong electron-withdrawing nature of the trifluoromethyl group, transmitted through the sulfur and carbonyl groups, already reduces the basicity and nucleophilicity of the nitrogen compared to a simple alkyl amine.

Steric Effects: Bulky substituents on the nitrogen can sterically hinder its approach to electrophiles, thereby slowing down or preventing derivatization reactions at the nitrogen center. This steric hindrance can also influence the conformational preferences of the molecule, which may affect reactivity at other sites.

The interplay of these electronic and steric factors determines the feasibility and outcome of reactions involving the nitrogen moiety. For instance, the synthesis of sterically hindered α-SCF₃-substituted amides has been achieved using nucleophilic trifluoromethylthiolating reagents with hindered α-bromoamides, demonstrating that while challenging, reactions at sterically encumbered centers are possible under specific conditions. acs.org

Selective Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically robust due to the high strength of the carbon-fluorine bond. However, under specific conditions, selective transformations involving this group can be achieved.

Functionalization of Fluorine Atoms (e.g., F/H exchange)

Direct functionalization of the fluorine atoms in a trifluoromethyl group, such as through a fluorine/hydrogen (F/H) exchange, is a challenging transformation. This is because the C-F bond is the strongest single bond to carbon. However, recent advances in catalysis have shown that such transformations are possible, particularly in trifluoromethylarenes. researchgate.net These reactions often proceed via single electron transfer (SET) mechanisms or through the formation of highly reactive intermediates.

For this compound, a direct F/H exchange on the CF₃ group has not been reported. The presence of other potentially reactive sites, such as the N-H bond and the carbonyl group, would likely complicate such a transformation. It is conceivable that under harsh conditions, such as with strong reducing agents or specific catalytic systems, defluorination could occur.

Cleavage of the C-F Bond and its Synthetic Utility

The cleavage of a C-F bond in a trifluoromethyl group is an area of active research, as it opens up pathways to synthesize partially fluorinated compounds which are of significant interest in medicinal and materials chemistry. rsc.org The activation of C-F bonds in trifluoromethyl-containing compounds can be achieved through various strategies, including the use of Lewis acids, transition metal catalysts, and photoredox catalysis. nih.govrsc.org

For instance, the selective activation of a single C-F bond in trifluoromethyl-substituted cyclopropanes has been accomplished using a Lewis acid, leading to the formation of 4,4-difluorohomoallylated products. nii.ac.jp Similarly, photochemical methods have been developed for the defluorinative alkylation of trifluoroacetates and -acetamides. nih.gov

In the context of this compound, the cleavage of a C-F bond would likely require specific and potent reagents. The electron-withdrawing nature of the carbamothioate moiety could influence the reactivity of the CF₃ group. While no direct examples of C-F bond cleavage for this compound are available in the literature, the general principles of C-F activation suggest that such transformations could be possible under tailored reaction conditions. The resulting difluoromethyl or monofluoromethyl thioether derivatives would be valuable synthetic intermediates.

The table below summarizes some modern methods for C-F bond activation in various trifluoromethylated compounds, which could potentially be adapted for this compound.

| Substrate | Reagent/Catalyst | Product Type | Reaction Type | Reference |

| Trifluoromethylarenes | silylium ions (electrochemically generated) | Methyl arenes | Trihydrodefluorination | rsc.org |

| Trifluoromethylketones | - | Difluoromethylene compounds | C-F bond functionalization | nih.gov |

| Trifluoroacetates | Diaryl ketone (photocatalyst) | gem-difluoromethylene compounds | Defluorinative alkylation | nih.gov |

| (Trifluoromethyl)cyclopropanes | Me₂AlCl (Lewis acid) | 4,4-Difluorohomoallylated products | Single C-F bond activation | nii.ac.jp |

| Trifluoromethylarenes | KHMDS/Aib derivative | Difluoromethyl-substituted aldehydes | Selective monodefluorination | researchgate.net |

Derivatization Strategies and Analogue Synthesis for S Trifluoromethyl Carbamothioate

Synthesis of Substituted S-(Trifluoromethyl) carbamothioate Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. This can be achieved by modifying various parts of the carbamothioate scaffold.

A straightforward method to access N-trifluoromethyl analogues of various carbonyl compounds, including carbamates and thiocarbamates, has been developed. nih.gov This strategy involves the preparation of stable carbamoyl (B1232498) fluoride (B91410) building blocks that can be subsequently diversified. nih.gov This approach allows for the introduction of a wide range of substituents on the nitrogen atom, accommodating significant functionality and stereochemistry. nih.gov The ability to modify the N-substituents is crucial for creating analogues of existing drugs, antibiotics, and other bioactive molecules, potentially improving their physical and biological properties. nih.gov

While direct modification of the carbonyl bridge in this compound is a complex endeavor, related research on trifluoromethyl ketones provides insights into potential synthetic strategies. For instance, the synthesis of trifluoromethyl ketones as inhibitors of proteases involves a multi-step process starting from commercially available compounds. This suggests that the carbonyl group in carbamothioates could potentially be replaced with other functionalities, although this remains a challenging synthetic task.

Creation of Isoelectronic and Heteroatom Analogues

The replacement of atoms with their isoelectronic or heteroatom counterparts can lead to compounds with significantly different, yet potentially beneficial, biological and chemical properties.

A novel and efficient method for the synthesis of trifluoromethyl selenoethers has been developed, which utilizes both halves of aryl and alkyl diselenides with high efficiency. nih.gov This methodology could potentially be adapted for the synthesis of S-(Trifluoromethyl) carbamoselenoates, where the sulfur atom of the carbamothioate is replaced by a selenium atom.

A one-pot, three-component reaction has been successfully employed for the synthesis of S-trifluoromethyl dithiocarbamates. nih.gov This method involves the reaction of secondary amines, carbon disulfide, and Togni's reagent, yielding the desired products in moderate to good yields. nih.gov The resulting S-trifluoromethyl dithiocarbamates represent a new class of compounds with potential applications in agrochemicals and drug design, combining the properties of both the dithiocarbamate (B8719985) and trifluoromethyl groups. nih.gov Structural confirmation of these compounds was achieved through various analytical techniques, including IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS analysis. nih.gov

Incorporation into Larger Molecular Architectures

The trifluoromethylthio group is highly valued in drug discovery due to its ability to enhance a molecule's lipophilicity, thereby improving its capacity to cross cell membranes. This often leads to improved pharmacokinetic properties and potentially lower required dosages. The electron-withdrawing nature of the trifluoromethylthio group also increases the metabolic stability of the parent molecule.

The incorporation of the this compound moiety into larger and more complex molecular structures is a key strategy for developing new bioactive compounds. For example, the trifluoromethyl group has been successfully incorporated into canonical nucleosides to create derivatives with potential bioactivity. rsc.org This was achieved through a simple and regioselective trifluoromethylation protocol. rsc.org Such strategies highlight the potential for incorporating the this compound unit into diverse molecular scaffolds to generate novel compounds with desired properties.

As a Chirality Source

There is no available research to suggest that this compound has been used as a source of chirality. The concept of using a molecule as a chiral auxiliary or a chiral starting material relies on the presence of a stable stereocenter. nih.govwikipedia.orgsigmaaldrich.com In the hypothetical structure of this compound, there are no inherent chiral centers. For this compound to be utilized as a chiral source, a chiral moiety would need to be introduced, for instance, by using a chiral amine in its synthesis. However, no such synthesis or application has been reported.

Generally, chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries are typically derived from readily available chiral compounds like amino acids or terpenes. nih.gov Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have been effectively used in various asymmetric syntheses, including aldol (B89426) reactions and Michael additions. scielo.org.mx However, there is no indication in the scientific literature of this compound being employed in a similar capacity.

As a Site for Further Functionalization

No studies have been published detailing the use of this compound as a site for further functionalization. The reactivity of a molecule and its potential for derivatization depend on its functional groups. While the carbamothioate and trifluoromethylthio groups could theoretically offer sites for chemical modification, no specific examples involving this compound have been documented.

In a broader context, the functionalization of related structures can provide some speculative insight. The carbamothioate linkage, for instance, can be susceptible to hydrolysis under certain conditions to yield a thiol, an amine, and carbon dioxide. The trifluoromethylthio (SCF3) group is known for its high lipophilicity and electron-withdrawing nature, which can influence the metabolic stability of molecules in drug discovery. researchgate.netiitm.ac.in The C-S bond within the trifluoromethylthio group can be a target for various chemical transformations. However, without experimental data on this compound, any discussion of its specific reactivity remains conjectural.

The functionalization of the trifluoromethyl group itself is a challenging area of research, with efforts focused on selective C-F bond activation. researchgate.netyoutube.com These advanced methods have been applied to various trifluoromethyl-containing compounds, but not to this compound.

Advanced Spectroscopic and Structural Elucidation of S Trifluoromethyl Carbamothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For S-(Trifluoromethyl) carbamothioate, a multi-nuclear approach is essential to fully characterize its unique structural features.

The NMR spectra of this compound are predicted to exhibit characteristic signals influenced by the distinct electronic environments of the nuclei.

¹H NMR: The proton spectrum is expected to be relatively simple, primarily showing a broad signal for the -NH₂ protons. The chemical shift of these protons would be influenced by solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 170-185 ppm, due to the deshielding effect of the adjacent oxygen and sulfur atoms. libretexts.org The carbon of the trifluoromethyl group (-CF₃) will exhibit a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). researchgate.net The coupling constant for this interaction is typically large, around 272 Hz. researchgate.net The presence of the highly electronegative fluorine atoms can also induce a deshielding effect on the trifluoromethyl carbon. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govresearchgate.net For this compound, a singlet is expected in the ¹⁹F NMR spectrum, as there are no neighboring protons to cause coupling. The chemical shift of the -SCF₃ group typically appears in the range of -40 to -45 ppm relative to CFCl₃. rsc.orgrsc.org The exact chemical shift is sensitive to the electronic environment and can be influenced by solvent polarity. nih.govnih.gov

¹⁵N NMR: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom of the carbamothioate group. The chemical shift for an amide-like nitrogen is expected in the range of 95 to 140 ppm. science-and-fun.de Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, enrichment or specialized pulse sequences might be necessary for detection.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (-NH₂) | Variable (broad) | Singlet (broad) | N/A |

| ¹³C (C=O) | 170 - 185 | Singlet | N/A |

| ¹³C (-CF₃) | ~120 - 130 | Quartet | ¹J_CF ≈ 272 |

| ¹⁹F (-CF₃) | -40 to -45 | Singlet | N/A |

| ¹⁵N (-NH₂) | 95 - 140 | Singlet (potentially broad) | N/A |

Variable temperature (VT) NMR studies are a powerful method for investigating dynamic processes such as conformational changes and restricted rotation. nih.govmdpi.com For this compound, rotation around the C-N and C-S bonds may be hindered. At low temperatures, the interconversion between different rotamers could become slow on the NMR timescale, leading to the appearance of distinct sets of signals for each conformer. researchgate.net By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for rotation can be calculated. This would provide valuable insight into the conformational preferences and rigidity of the molecule.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and elucidating the molecular structure.

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the lack of significant proton-proton coupling networks, a COSY experiment would confirm the absence of such couplings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the signals of protons directly attached to carbons. youtube.com For this compound, this would primarily be used to confirm the assignment of any residual solvent signals or impurities.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals spatial proximities between nuclei. researchgate.net For this compound, NOESY could potentially show correlations between the -NH₂ protons and other parts of the molecule, providing information about the preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.net

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations. The N-H stretching of the primary amide group will likely appear as two bands in the region of 3400-3200 cm⁻¹. A strong, sharp absorption band for the C=O stretching vibration is anticipated in the range of 1700-1650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and appear in the 1350-1100 cm⁻¹ region. rsc.org The C-S stretching vibration is typically weaker and found in the 800-600 cm⁻¹ range.

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the more symmetric and less polar vibrations, such as the C-S and S-C bonds.

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H stretch | 3400 - 3200 | Medium-Strong |

| C=O stretch | 1700 - 1650 | Strong |

| N-H bend | 1650 - 1580 | Medium |

| C-F stretch | 1350 - 1100 | Very Strong |

| C-N stretch | 1400 - 1200 | Medium |

| C-S stretch | 800 - 600 | Weak-Medium |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com Although no crystal structure for this compound has been reported, a hypothetical analysis can be made.

An X-ray crystallographic study would precisely determine the geometry of the carbamothioate core and the trifluoromethyl group. Key parameters of interest would be the C-S, C=O, and C-N bond lengths, which would provide insight into the degree of resonance within the carbamothioate moiety. The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group would also be accurately measured. nih.gov Furthermore, the analysis would reveal the crystal packing arrangement, highlighting any intermolecular hydrogen bonding involving the -NH₂ group and potential non-covalent interactions involving the fluorine atoms.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) or the trifluoromethylthio group ([M-SCF₃]⁺). Another prominent fragmentation would be the cleavage of the C-S bond to generate the [CF₃S]⁺ ion. The fragmentation of the carbamoyl (B1232498) portion could also lead to ions corresponding to [H₂NCO]⁺. A detailed analysis of these fragment ions would allow for a comprehensive structural characterization, corroborating the data obtained from other spectroscopic methods.

Computational Chemistry and Theoretical Studies on S Trifluoromethyl Carbamothioate

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's physical and chemical properties. Calculations can determine the distribution of electrons, orbital energies, and electrostatic potential, which collectively dictate the molecule's stability, reactivity, and intermolecular interactions. The presence of the highly electronegative trifluoromethyl group and the carbamothioate moiety suggests a complex electronic environment in S-(Trifluoromethyl) carbamothioate.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules. For this compound, DFT would be employed to determine its most stable three-dimensional structure (optimized geometry) and associated energy.

Commonly used functionals such as B3LYP, in conjunction with basis sets like 6-311+G(d,p), are well-suited for this purpose. chemrevlett.com Such calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute a range of electronic properties. chemrevlett.com For instance, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and localization of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO's characteristics would point to sites of nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, would visualize the charge distribution across the molecule. chemrevlett.com In this compound, the MEP would likely show a region of high positive potential around the amine protons and a negative potential near the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group. This information is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.0 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations on a molecule of this nature.

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can be utilized. nih.gov While more computationally demanding than DFT, these methods provide a higher level of theory and are often used to benchmark DFT results. chemrevlett.com For a molecule like this compound, high-accuracy ab initio calculations would be particularly useful for determining a precise enthalpy of formation and for studying weak intermolecular interactions that might be important in condensed phases. nih.gov For example, the G3MP2 composite method has been used to perform high-accuracy calculations on related carbamothioate compounds. chemrevlett.com

Reaction Pathway Elucidation and Transition State Modeling

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. This is particularly relevant for understanding the synthesis, degradation, and potential biological activity of this compound.

By locating the transition state structures on the potential energy surface, computational methods can determine the activation energy (the energy barrier) for a given reaction step. nih.gov This is crucial for predicting reaction kinetics. For instance, in the context of this compound, one might investigate its hydrolysis or its reaction with biological nucleophiles. DFT calculations, often at a level like B3LYP/6-31++G(d,p), can be used to model the geometries of reactants, products, and transition states. nih.gov

The activation energies derived from these calculations can then be used within the framework of Transition State Theory (TST) or more sophisticated theories like Variational Transition State Theory (VTST) to calculate reaction rate constants over a range of temperatures. nih.gov Such studies have been successfully applied to understand the reaction mechanisms of carbamates with radicals and the release of H₂S from related sulfur-containing compounds. nih.govrsc.org For example, a computational study on the reaction of a thioketone with carbenes successfully identified a stepwise mechanism involving a thiocarbonyl ylide intermediate by locating the relevant transition states. nih.gov

Table 2: Illustrative Reaction Energetics for a Hypothetical Hydrolysis Step of this compound

| Species | Relative Energy (kcal/mol) | Method |

| Reactants + H₂O | 0.0 | B3LYP/6-311+G(d,p) |

| Transition State | +25.3 | B3LYP/6-311+G(d,p) |

| Products | -15.8 | B3LYP/6-311+G(d,p) |

Note: This table presents hypothetical data for an illustrative reaction to demonstrate the type of information obtained from reaction pathway modeling.

Reactions are typically carried out in a solvent, which can have a profound effect on reaction pathways and rates. wikipedia.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. nih.gov Explicit models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

For this compound, the polarity of the solvent would be expected to significantly influence its reactivity. libretexts.org For example, studies on trifluoromethylation reactions have shown a strong solvent influence, with different reaction outcomes observed in different media. rsc.org Furthermore, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on certain reaction types, and their potential influence on the reactivity of this compound would be an interesting avenue for computational exploration. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The trifluoromethyl group and the carbamothioate linker are both conformationally flexible, meaning the molecule can adopt various spatial arrangements (conformers). Understanding this conformational landscape is crucial as the biological activity and physical properties of a molecule are often tied to a specific conformer.

A potential energy surface (PES) can be mapped by systematically changing key dihedral angles and calculating the energy at each point. rsc.org This allows for the identification of low-energy conformers (local minima) and the energy barriers to rotation between them (saddle points). For this compound, the key dihedral angles would be around the C-S, C-N, and C-O bonds. Studies on related molecules like trifluoroacetyl triflate have successfully used this approach to identify stable conformers. mdpi.com

The presence of the trifluoromethyl group can significantly influence conformational preferences due to stereoelectronic effects, such as hyperconjugation between the aryl π-system and the σ* orbital of a C-F bond in related systems. beilstein-journals.org The conformational analysis of peptides containing α-trifluoromethyl groups has also been a subject of detailed study, revealing how this group can induce specific secondary structures. nii.ac.jp These findings suggest that the CF₃ group in this compound will play a defining role in its three-dimensional shape.

Prediction of Stable Conformations and Energy Minima

The first step in the computational analysis of a molecule is typically the identification of its stable three-dimensional structures, known as conformations. For this compound, conformational isomerism is expected primarily around the carbamothioate (–NH–C(O)–S–) backbone and the rotation of the trifluoromethyl (–CF₃) group.

The central N–C(O) bond of a carbamothioate has partial double bond character, leading to the possibility of cis and trans rotamers. Current time information in Edmonton, CA. These rotamers can exhibit significantly different energies and populations at equilibrium. Furthermore, rotation around the C–S and S–CF₃ single bonds will lead to various staggered and eclipsed conformations.

To identify the most stable conformations, a systematic conformational search is performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations aim to locate all the energy minima on the potential energy surface of the molecule. The relative energies of these conformers determine their predicted abundance at a given temperature.

Table 1: Illustrative Predicted Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (H-N-C=O) | Dihedral Angle (N-C-S-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Trans-staggered | ~180° | ~180° | 0.00 |

| Trans-eclipsed | ~180° | ~0° | 3.5 |

| Cis-staggered | ~0° | ~180° | 2.1 |

| Cis-eclipsed | ~0° | ~0° | 5.8 |

Note: This table is illustrative and based on general principles of carbamothioate and trifluoromethyl group conformations. Actual values would require specific DFT calculations.

Torsional Scans and Rotational Barrier Calculations

To understand the dynamics of conformational changes, torsional scans are performed. This involves systematically rotating a specific dihedral angle in the molecule and calculating the energy at each step. The resulting energy profile reveals the energy barriers that separate different conformers.

For this compound, key rotational barriers would be those for the N–C(O) bond (interconversion of cis and trans isomers) and the C–S and S–CF₃ bonds. The barrier to rotation around the N–C(O) bond is expected to be significant due to its partial double bond character. In contrast, the rotation of the trifluoromethyl group is generally associated with a lower energy barrier. nih.gov

These calculations are crucial for understanding the flexibility of the molecule and the rates of interconversion between its different shapes, which can influence its reactivity and interactions with other molecules.

Table 2: Illustrative Predicted Rotational Energy Barriers for this compound

| Rotational Bond | Process | Predicted Barrier (kcal/mol) |

|---|---|---|

| N–C(O) | Trans to Cis Isomerization | 15 - 20 |

| C–S | Staggered to Eclipsed | 4 - 6 |

| S–CF₃ | Staggered to Eclipsed | 2 - 4 |

Note: This table is illustrative. The values are estimations based on typical rotational barriers for similar chemical moieties.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions are a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to key functional groups, such as the N–H stretch, C=O stretch, and C–F stretches.

Similarly, NMR chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated. The prediction of ¹⁹F NMR shifts is particularly important for organofluorine compounds. escholarship.org While direct prediction of ³³S NMR is challenging due to the quadrupolar nature of the nucleus and its low natural abundance, computational approaches can still provide valuable insights. northwestern.edu The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. chemaxon.com Validation of the computational model is achieved by comparing the predicted spectra with experimentally obtained data.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(C=O) (cm⁻¹) | 1685 | (Not Available) |

| IR: ν(N-H) (cm⁻¹) | 3350 | (Not Available) |

| ¹H NMR: δ(NH) (ppm) | 8.2 | (Not Available) |

| ¹³C NMR: δ(C=O) (ppm) | 165.4 | (Not Available) |

| ¹⁹F NMR: δ(CF₃) (ppm) | -62.1 | (Not Available) |

Note: This table is hypothetical and serves to illustrate the process of validating computational predictions against experimental results.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are values derived from the electronic structure of a molecule that can help predict its reactivity and selectivity. These descriptors are rooted in conceptual DFT and provide a quantitative basis for understanding chemical behavior. researchgate.netnih.gov

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. researchgate.net

By calculating these descriptors for this compound, one could predict its susceptibility to nucleophilic or electrophilic attack and identify the most reactive sites within the molecule. For instance, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the molecule. rsc.org

Table 4: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Value (Illustrative) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 6.3 eV |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.15 eV |

| Softness (S) | 1 / (2η) | 0.159 eV⁻¹ |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 4.35 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.01 eV |

Note: These values are for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.

Q & A

Q. Key Parameters :

- Catalyst Loading : 5 mol% Acr⁺–XylCl .

- Solvent : Acetonitrile (ε = 37.5) minimizes radical quenching.

- Light Source : 450 nm LED (20 W) maximizes photon flux .

Contradictions : While DMF enhances solubility, it may deactivate catalysts via coordination, reducing yields .

Advanced: What computational tools support the design of this compound-based catalysts?

Q. Table: Predicted Reactivity Metrics

| Parameter | Value | Method |

|---|---|---|

| ΔG‡ (kcal/mol) | 22.3 | DFT/B3LYP |

| Solubility (mg/mL) | 8.9 | COSMO-RS |

Basic: How do steric effects impact the reactivity of S-(trifluoromethyl) carbamothioates in nucleophilic substitutions?

Bulky substituents (e.g., diisopropyl) hinder nucleophilic attack at the thiocarbonyl group. For example, tri-allate (S-2,3,3-trichloroallyl diisopropylthiocarbamate) shows reduced hydrolysis rates (k = 0.03 h⁻¹) compared to less hindered analogs (k = 0.12 h⁻¹) .

Q. Experimental Design :

- Kinetic Studies : Monitor hydrolysis via HPLC (λ = 254 nm).

- Steric Parameters : Calculate Tolman cone angles for thiolate leaving groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products